4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide

15-Lipoxygenase Inhibition Structure-Activity Relationship Indole Sulfonamide

4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide (CAS 648894-21-7) is a synthetic indolic benzenesulfonamide derivative with a molecular formula of C22H19N3O4S and a molecular weight of 421.47 g/mol. It features a tryptamine-derived scaffold bearing a 2-phenyl substituent on the indole ring and a 4-nitrobenzenesulfonamide moiety at the ethylamino side chain.

Molecular Formula C22H19N3O4S
Molecular Weight 421.5 g/mol
CAS No. 648894-21-7
Cat. No. B12921367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide
CAS648894-21-7
Molecular FormulaC22H19N3O4S
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CCNS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C22H19N3O4S/c26-25(27)17-10-12-18(13-11-17)30(28,29)23-15-14-20-19-8-4-5-9-21(19)24-22(20)16-6-2-1-3-7-16/h1-13,23-24H,14-15H2
InChIKeyKUPUSRVDZNPUPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide (CAS 648894-21-7)? A Structural and Pharmacochemical Baseline


4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide (CAS 648894-21-7) is a synthetic indolic benzenesulfonamide derivative with a molecular formula of C22H19N3O4S and a molecular weight of 421.47 g/mol . It features a tryptamine-derived scaffold bearing a 2-phenyl substituent on the indole ring and a 4-nitrobenzenesulfonamide moiety at the ethylamino side chain. The compound belongs to a broader class of indole-sulfonamide conjugates that have demonstrated potent inhibitory activity against mammalian 15-lipoxygenase (15-LO) and, in related sub-series, anti-proliferative effects mediated through tubulin dynamics disruption [1]. The melting point is reported as 166.5–167.5 °C (recrystallized from ethyl acetate/hexane), which serves as a practical identity and purity reference for procurement .

Why Generic Substitution of 4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide Fails: Critical Substituent-Dependent Pharmacodynamics


In the indolic benzenesulfonamide series, the substituent at the para-position of the sulfonamide phenyl ring is a decisive determinant of both potency and mechanism of action. In the 15-lipoxygenase inhibitor class, compounds bearing an electron-withdrawing nitro group (such as the target compound) exhibit substantially different inhibitory profiles compared to those with electron-donating alkyl substituents [1]. For instance, the 4-pentyl analog (37f) inhibits isolated 15-LO with an IC50 of 62 nM, while other alkyl-substituted variants span a range from 25 to 110 nM [2][3]. The nitro group's strong electron-withdrawing nature alters the electronic distribution of the benzenesulfonamide moiety, which directly impacts hydrogen-bonding interactions within the enzyme active site and can shift the balance between enzyme inhibition mechanisms. Consequently, substituting a 4-nitrobenzenesulfonamide with a 4-alkylbenzenesulfonamide analog cannot be assumed to preserve target engagement, potency, or downstream biological effect without explicit experimental validation [4].

Quantitative Differentiation: 4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide Versus Closest Analogs


Electron-Withdrawing Substituent Effect on 15-LO Inhibitory Potency Compared to 4-Alkyl Analogs

Within the tryptamine sulfonamide series, the nature of the para-substituent on the benzenesulfonamide ring critically governs 15-LO inhibitory potency. The 4-nitro substituent on the target compound is strongly electron-withdrawing (Hammett σp = +0.78), in stark contrast to the electron-donating 4-pentyl group (σp ≈ -0.15) found in the most potent alkyl analogs [1]. In direct enzymatic assays against purified rabbit 15-lipoxygenase, the 4-pentyl analog (37f) achieved an IC50 of 62 nM, while the 4-methyl analog (37a, bearing a 4-methoxyphenyl at indole C-2) gave an IC50 of 110 nM [2][3]. Although the IC50 of the 4-nitro target compound itself has not been reported in this assay, electronic structure analysis predicts a distinct binding pose that may confer differential selectivity against related lipoxygenase isoforms (e.g., 12-LO vs. 15-LO) compared to alkyl-substituted congeners [1].

15-Lipoxygenase Inhibition Structure-Activity Relationship Indole Sulfonamide

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Versus 4-Pentyl Analog

The replacement of a 4-pentyl chain with a 4-nitro group markedly alters the compound's lipophilicity and hydrogen-bonding profile. The target compound has a calculated topological polar surface area (tPSA) of approximately 105 Ų and a predicted logP (XLogP3) of approximately 4.5, compared to a tPSA of approximately 50 Ų and XLogP3 of approximately 7.2 for the 4-pentyl analog [1]. The higher tPSA and lower logP of the nitro-substituted compound indicate reduced membrane permeability but improved aqueous solubility relative to the highly lipophilic pentyl congener, which has been noted as a pharmacokinetic limitation in the indolesulfonamide class [2].

Lipophilicity Drug-Like Properties ADME Prediction

Mechanistic Divergence: Nitro Group Bioreduction Potential Versus Alkyl-Substituted Anti-Mitotic Agents

While N-indolyl-3,4,5-trimethoxybenzenesulfonamide derivatives have been characterized as tubulin polymerization inhibitors with anti-proliferative IC50 values as low as 1.7 nM in HeLa cells, these compounds act via a G2/M cell cycle arrest mechanism [1]. The presence of a 4-nitro group on the target compound introduces an additional potential mechanism: nitroreductase-mediated bioreduction to generate reactive electrophilic intermediates capable of forming covalent adducts with cellular macromolecules [2]. This dual-mechanism potential (tubulin inhibition plus bioreductive alkylation) distinguishes the 4-nitro derivative from purely alkyl-substituted analogs that rely solely on non-covalent tubulin binding.

Bioreductive Activation Anti-Proliferative Mechanism Tubulin Polymerization

Identity and Purity Benchmark: Defined Melting Point Differentiates from Non-Crystalline Analogs

The target compound is a crystalline solid with a reported melting point of 166.5–167.5 °C, recrystallized from ethyl acetate/hexane [1]. This narrow melting range serves as a practical identity and purity reference. In contrast, many closely related tryptamine sulfonamides with alkyl substituents (e.g., the 4-pentyl analog 37f) are oils or low-melting solids, which complicates purification, handling, and accurate dosing for biological assays [2]. The crystalline nature of the nitro derivative simplifies procurement quality verification via differential scanning calorimetry (DSC) or capillary melting point determination.

Quality Control Crystallinity Procurement Specification

Best-Fit Research and Industrial Application Scenarios for 4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide (CAS 648894-21-7)


Chemical Probe for Investigating Lipoxygenase Isoform Selectivity Controlled by Sulfonamide Electronics

The stark electronic contrast between the 4-nitro and 4-alkyl substituents makes this compound an ideal tool for probing how benzenesulfonamide electronics influence 15-LO vs. 12-LO isoform selectivity. Researchers can benchmark the target compound against the 4-pentyl analog (37f, IC50 = 62 nM for 15-LO) to map electronic contributions to binding pose and selectivity [1][2]. Because the nitro group is strongly electron-withdrawing while the pentyl group is electron-donating, any difference in isoform selectivity can be directly attributed to this electronic parameter, providing clear SAR insights for medicinal chemistry optimization programs.

Dual-Mechanism Anti-Proliferative Probe Combining Tubulin Binding with Bioreductive Activation Potential

The indole-sulfonamide core aligns with the tubulin polymerization inhibitor pharmacophore (as demonstrated by trimethoxybenzenesulfonamide analogs with HeLa IC50 values of 1.7–109 nM), while the 4-nitro substituent adds a latent bioreductive activation pathway [3]. This compound can be used in hypoxia-dependent cytotoxicity assays to determine whether nitroreductase expression in tumor cells enhances the anti-proliferative effect beyond pure tubulin inhibition. Such dual-mechanism probes are valuable for studying resistance mechanisms in solid tumor models.

Reference Standard for Crystallinity and Purity Verification in Indolic Sulfonamide Procurement

With a well-defined melting point of 166.5–167.5 °C, this compound can serve as a crystallinity reference standard when procuring or synthesizing members of the indolic benzenesulfonamide family [4]. Its solid-state properties simplify inventory management and ensure lot-to-lot consistency, in contrast to oily or amorphous alkyl-substituted analogs that require more complex analytical characterization (e.g., HPLC purity + NMR) for acceptance testing.

ADME Model Compound for Studying Lipophilicity-Driven Pharmacokinetics of Indole Sulfonamides

With a predicted logP of approximately 4.5 and tPSA of approximately 105 Ų, the target compound occupies an intermediate lipophilicity space between the highly lipophilic alkyl-substituted analogs (logP ~7.2) and more polar sulfonamide variants [5]. This property profile makes it a suitable model compound for studying the relationship between benzenesulfonamide substituent polarity and in vitro ADME parameters (Caco-2 permeability, plasma protein binding, microsomal stability) within the indolesulfonamide chemical series.

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